molecular formula C16H17N3O3 B14139211 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1171155-46-6

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B14139211
CAS No.: 1171155-46-6
M. Wt: 299.32 g/mol
InChI Key: QHFRVTCVSXMSOW-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone core substituted with a methoxyphenyl group and a cyclopropyl-oxadiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under dehydrating conditions.

    Attachment of the cyclopropyl group: This step might involve cyclopropanation reactions.

    Formation of the pyrrolidinone core: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Substitution with the methoxyphenyl group: This step might involve nucleophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions might target the oxadiazole ring or the carbonyl group in the pyrrolidinone core.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one: Lacks the methoxy group.

    4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Methoxy group at a different position.

    4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-chlorophenyl)pyrrolidin-2-one: Chlorine instead of methoxy.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring may confer unique electronic and steric properties, potentially affecting the compound’s reactivity and biological activity.

Properties

CAS No.

1171155-46-6

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C16H17N3O3/c1-21-13-4-2-3-12(8-13)19-9-11(7-14(19)20)16-17-15(18-22-16)10-5-6-10/h2-4,8,10-11H,5-7,9H2,1H3

InChI Key

QHFRVTCVSXMSOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4

Origin of Product

United States

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